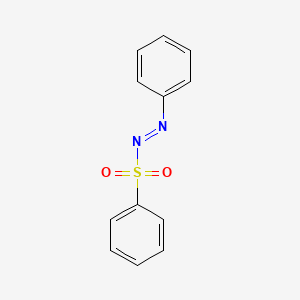

Phenylazo phenyl sulfone

Overview

Description

Phenylazo phenyl sulfone is a chemical compound that contains a total of 28 bonds. It has 18 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfone .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 28 bonds. There are 18 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfone .

Chemical Reactions Analysis

Sulfones, including this compound, can participate in various chemical reactions. They can undergo oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes . They can also participate in metal-catalyzed coupling reactions .

Scientific Research Applications

Decomposition and Radical Formation

- Phenylazo Phenyl Sulfone in Radical Chemistry : Studies have shown that phenylazo p-tolyl sulfone can act as a source of phenyl radicals. The decomposition of this compound in various solvents has been extensively investigated, revealing insights into the nature of the decomposition process and the generation of radicals (Kobayashi et al., 1971).

Photolysis and Aryl Radicals

- Photolysis Studies : Photolysis of phenylazo p-tolyl sulfone leads to the formation of aryl radicals and p-tolylsulfonyl radicals. This process has been examined in various aromatic solvents, which aids in understanding the chemical behavior under light exposure (Kobayashi, Fujii, & Minato, 1972).

Homolysis and Substituent Effects

- Kinetic Study on Homolysis : The rates of homolysis of aryl arylazo sulfones, a category including this compound, have been measured. The influence of substituents on the phenylazo group was found to affect the rates, particularly with electron-releasing substituents (Kojima, Minato, & Kobayashi, 1972).

Radical Reactions and Mechanisms

- Study of Radical Switch Reaction : The thermal decomposition of phenylazo sulfones like t-butyl phenylazo sulfone suggested the occurrence of a novel radical switch reaction between two radicals. This discovery has implications for understanding radical mechanisms in organic chemistry (Kobayashi, Gotoh, & Yoshida, 1987).

Applications in Polymer Science

- Sulfophenylation for Proton-Conducting Membranes : Polysulfone, a polymer, has been modified with pendant sulfonated phenyl groups via sulfophenylation. This modification, using compounds like this compound, shows promise for use in proton-exchange-membrane fuel cells, suggesting potential applications in energy technology (Lafitte, Karlsson, & Jannasch, 2002).

Safety and Hazards

Future Directions

Sulfones, including Phenylazo phenyl sulfone, play a pivotal role in modern organic chemistry. They are highly versatile building blocks and find various applications as drugs, agrochemicals, or functional materials. Therefore, sustainable access to this class of molecules is of great interest . The development of new procedures based on the selective functionalization of C–H bonds and the fixation of sulfur dioxide have emerged as novel, enabling tools in recent years .

properties

IUPAC Name |

N-phenyliminobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJZPCIHOLWTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

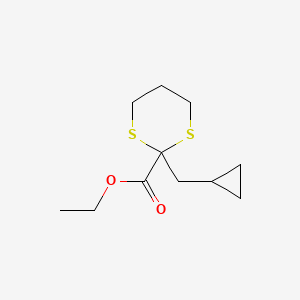

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol](/img/structure/B3143532.png)

![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)